1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1138444-97-9
VCID: VC2648903
InChI: InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
SMILES: CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

CAS No.: 1138444-97-9

Cat. No.: VC2648903

Molecular Formula: C8H5Cl2F3

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene - 1138444-97-9

Specification

CAS No. 1138444-97-9
Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
IUPAC Name 1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Standard InChI InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Standard InChI Key HQGKIBKSWQSHAD-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F
Canonical SMILES CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F

Introduction

Chemical Identity and Physical Properties

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene is characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 5, a 1,1-difluoroethyl group at position 2, and a fluorine atom at position 4. The compound exists as a fine powder at room temperature and displays properties typical of halogenated aromatic compounds.

Basic Chemical Data

The compound is registered with CAS number 1138444-97-9 and has the following fundamental properties:

PropertyValue
Molecular FormulaC8H5Cl2F3
Molecular Weight229.02 g/mol
IUPAC Name1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Standard InChIInChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Standard InChIKeyHQGKIBKSWQSHAD-UHFFFAOYSA-N
SMILESCC(C1=CC(=C(C=C1Cl)Cl)F)(F)F
Canonical SMILESCC(C1=CC(=C(C=C1Cl)Cl)F)(F)F
PubChem Compound ID45790670

Table 1: Chemical Identification and Properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Structural Characteristics

The structure of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene features several key elements that contribute to its chemical behavior:

  • Three halogen substituents (two chlorine atoms and one fluorine atom) directly attached to the benzene ring

  • A 1,1-difluoroethyl group containing two additional fluorine atoms

  • Asymmetric substitution pattern creating unique reactivity sites

This arrangement of substituents results in an electron-deficient aromatic system with distinct electronic properties, making it valuable for specific chemical transformations and applications in synthesis.

Hazard StatementsPrecautionary Measures
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233: Store in a well-ventilated place. Keep container tightly closed

Table 2: Hazard Statements and Recommended Precautionary Measures

Structural Comparison with Related Compounds

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene belongs to a family of halogenated benzenes with diverse substitution patterns. Comparing its structure with related compounds provides valuable insights into structure-property relationships.

Comparative Analysis of Related Halogenated Benzenes

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene1138444-97-9C8H5Cl2F3229.02Contains 1,1-difluoroethyl group
1-(Dichloromethyl)-4-fluorobenzene456-19-9C7H5Cl2F179.02Contains dichloromethyl instead of difluoroethyl
1,5-dichloro-2-ethynyl-4-fluorobenzene2353948-12-4C8H3Cl2F189.02Contains ethynyl instead of difluoroethyl
1,5-Dichloro-2,4-difluorobenzene2253-30-7C6H2Cl2F2182.98Lacks the alkyl substituent
1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene1182247-58-0C7H4Cl3F213.5Contains chloromethyl group

Table 3: Structural Comparison of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene with Related Compounds

Structure-Property Relationships

The substitution pattern significantly influences the chemical and physical properties of these compounds:

  • The presence of the 1,1-difluoroethyl group in our compound of interest likely enhances its metabolic stability compared to compounds with non-fluorinated alkyl groups

  • The positioning of halogen substituents affects the electronic distribution within the aromatic ring, influencing reactivity patterns

  • The combination of chlorine and fluorine atoms creates a unique electronic environment that can be exploited in chemical synthesis

  • The three-dimensional arrangement of substituents impacts the compound's ability to interact with biological targets in research applications

Current Research Directions

Research involving 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene and related halogenated benzenes spans several domains of chemistry and chemical biology.

Synthetic Methodology Development

Recent advances in synthetic organic chemistry have explored new methodologies for introducing fluorinated groups into aromatic systems. Hydrofluoromethylation of alkenes represents one such approach that could potentially be applied to the synthesis or derivatization of compounds like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene .

The development of selective fluorination and chlorination protocols continues to expand the synthetic accessibility of complex halogenated aromatics, facilitating their use in various applications .

Medicinal Chemistry Applications

Halogenated benzenes serve as important scaffolds in medicinal chemistry due to their unique electronic properties and metabolic characteristics. Compounds featuring difluorobenzene rings have demonstrated potential as neuronal nitric oxide synthase inhibitors, suggesting possible applications in neurodegenerative disease research .

The strategic incorporation of halogens, particularly fluorine, can dramatically alter a compound's pharmacokinetic profile, enhancing bioavailability and metabolic stability—properties that make halogenated benzenes valuable starting points for drug discovery efforts .

Future Perspectives and Challenges

Expanding Synthetic Accessibility

Despite the utility of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene in research applications, challenges remain in developing efficient, scalable synthetic routes. Future research could focus on:

  • Developing more direct synthetic pathways with fewer steps

  • Exploring catalytic methods for selective halogenation

  • Investigating green chemistry approaches to reduce environmental impact

  • Enhancing regioselectivity in fluorination and chlorination processes

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